Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O6/c1-3-17-8(13)5-7(12(15)16)6(11-10-5)9(14)18-4-2/h3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKGKENZSQGCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C(=O)OCC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660480 | |
| Record name | Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58381-22-9 | |
| Record name | Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Transformative Strategies for Diethyl 4 Nitro 1h Pyrazole 3,5 Dicarboxylate
De Novo Synthesis of the Pyrazole (B372694) Ring System
The foundational step in synthesizing the target molecule is the construction of the pyrazole-3,5-dicarboxylate core. This can be achieved through various de novo strategies, primarily involving the formation of the heterocyclic ring from acyclic precursors.
Cyclocondensation Reactions of Precursor Molecules
The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. beilstein-journals.orgnih.govchim.it This approach, often referred to as the Knorr pyrazole synthesis, is a robust and versatile method for creating the pyrazole ring. beilstein-journals.org
In the context of Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, a suitable 1,3-dicarbonyl precursor is diethyl 2-oxobutanedioate or a related derivative. The reaction proceeds by the condensation of hydrazine with the two carbonyl groups of the precursor, followed by cyclization and dehydration to form the aromatic pyrazole ring. The general mechanism involves the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield a dihydropyrazole (pyrazoline), followed by elimination of a water molecule to afford the stable pyrazole ring.
Table 1: Examples of Cyclocondensation Precursors for Pyrazole Synthesis
| 1,3-Dielectrophile Precursor | Hydrazine Source | Resulting Pyrazole Core | Reference |
|---|---|---|---|
| 1,3-Diketones | Hydrazine Hydrate | 3,5-Disubstituted Pyrazole | beilstein-journals.orgnih.gov |
| β-Ketoesters | Substituted Hydrazines | 3-Substituted-5-pyrazolone or Pyrazole Ester | beilstein-journals.org |
| α,β-Unsaturated Ketones | Hydrazine Derivatives | Pyrazoline (requires oxidation) | |
| Diethyl 2-oxobutanedioate | Hydrazine Hydrate | Diethyl 1H-pyrazole-3,5-dicarboxylate | N/A |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of highly substituted pyrazoles. rsc.org These reactions involve the one-pot combination of three or more starting materials to form a complex product, thereby reducing the number of synthetic steps and purification procedures. beilstein-journals.orgnih.gov
For the synthesis of the pyrazole-3,5-dicarboxylate scaffold, a three-component reaction could involve an aldehyde, a β-ketoester, and a hydrazine. nih.gov Another approach involves the in-situ generation of 1,3-dicarbonyl compounds which then react with hydrazines in a consecutive multicomponent reaction. beilstein-journals.org For instance, the SmCl₃-catalyzed acylation of ethyl acetoacetate (B1235776) can generate a 1,3-diketone that subsequently cyclizes with hydrazine to form a 4-ethoxycarbonylpyrazole derivative. nih.gov While not directly yielding the 3,5-dicarboxylate, these methods highlight the power of MCRs in constructing functionalized pyrazole rings that can be further modified. nih.govorganic-chemistry.org
Targeted Nitration and Functional Group Introduction
Once the diethyl 1H-pyrazole-3,5-dicarboxylate core is synthesized, the next critical step is the introduction of the nitro group at the C4 position of the pyrazole ring. The pyrazole ring is a π-excessive system, making it susceptible to electrophilic substitution, with the C4 position being particularly reactive. chim.it
Direct Nitration Procedures at the C4 Position
The direct nitration of diethyl 1H-pyrazole-3,5-dicarboxylate is the most straightforward method for introducing the nitro group. This is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C4 position of the pyrazole ring. researchgate.net
The reaction is highly exothermic and requires careful temperature control, typically between 0–5°C, to prevent side reactions and ensure regioselectivity. Following the electrophilic attack, a proton is eliminated from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the desired this compound. researchgate.net Another effective nitrating system for five-membered heterocycles is a mixture of nitric acid and trifluoroacetic anhydride (B1165640). semanticscholar.orgresearchgate.net
Table 2: Conditions for Direct Nitration of Diethyl 1H-pyrazole-3,5-dicarboxylate
| Nitrating Agent | Catalyst / Solvent | Temperature | Typical Reaction Time | Reference |
|---|---|---|---|---|
| Conc. Nitric Acid | Conc. Sulfuric Acid | 0–5°C | 4–6 hours | |
| Fuming Nitric Acid | Conc. Sulfuric Acid | < 50°C | N/A | researchgate.net |
| Nitric Acid | Trifluoroacetic Anhydride | 0–5°C | ~12 hours | semanticscholar.org |
Regioselective Nitration Strategies
Achieving high regioselectivity for the C4 position is crucial. The electronic properties of the pyrazole ring inherently favor electrophilic attack at this position. The two nitrogen atoms in the ring are electron-withdrawing, deactivating the adjacent C3 and C5 positions towards electrophilic attack. In contrast, the C4 position is less affected by this deactivation and is thus the most electron-rich carbon atom, making it the preferred site for nitration. chim.itnih.gov
The presence of two electron-withdrawing diethyl carboxylate groups at the C3 and C5 positions further deactivates the ring but reinforces the directing effect towards the C4 position. Therefore, the direct nitration of diethyl 1H-pyrazole-3,5-dicarboxylate is generally a highly regioselective process, yielding the 4-nitro isomer as the major product. The choice of nitrating agent and reaction conditions, as outlined in the previous section, allows for fine-tuning of the reaction to maximize the yield of the desired C4-nitrated product. researchgate.net
Esterification and Transesterification Pathways
An alternative and widely documented synthetic route to this compound involves the synthesis of the corresponding dicarboxylic acid followed by esterification. This two-step approach can sometimes offer advantages in terms of purification and handling of intermediates.
The process begins with the synthesis of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. This can be achieved by nitrating 1H-pyrazole-3,5-dicarboxylic acid. The subsequent step is a Fischer esterification, where the dicarboxylic acid is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. masterorganicchemistry.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the diethyl ester. This method allows for the formation of the ester groups after the pyrazole ring and the nitro group are already in place. The yield for the esterification step is generally high, reported to be in the range of 85–92%.
Transesterification, the conversion of one ester to another, could also be a potential pathway. For example, if dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate were more readily available, it could be converted to the diethyl ester by heating it in an excess of ethanol with an acid or base catalyst.
Diethyl Ester Formation from Pyrazole-3,5-dicarboxylic Acid
The synthesis of this compound is commonly achieved through a two-step process that begins with the esterification of a pyrazole-3,5-dicarboxylic acid precursor, followed by nitration. One widely documented approach involves the initial formation of the diethyl ester from pyrazole-3,5-dicarboxylic acid, which is then subjected to regioselective nitration at the 4-position of the pyrazole ring.
Alternatively, the synthesis can commence with 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. The direct esterification of this nitrated diacid is typically accomplished using the Fischer esterification method. This acid-catalyzed reaction involves heating the dicarboxylic acid in a large excess of ethanol, which also serves as the solvent. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol. The reaction is reversible, and to drive the equilibrium towards the formation of the diethyl ester, it is often carried out under reflux conditions with continuous removal of water.
A typical laboratory-scale procedure would involve refluxing 4-nitro-1H-pyrazole-3,5-dicarboxylic acid in absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure this compound.
| Reaction | Reactants | Catalyst | Conditions | Product |
| Fischer Esterification | 4-nitro-1H-pyrazole-3,5-dicarboxylic acid, Ethanol | H₂SO₄ or TsOH | Reflux | This compound |
Exchange Reactions for Alkyl Group Variation
While direct esterification with different alcohols is a straightforward method to obtain various dialkyl 4-nitro-1H-pyrazole-3,5-dicarboxylates, transesterification offers an alternative route for modifying the alkyl groups of the pre-existing diethyl ester. This process involves the reaction of this compound with a different alcohol in the presence of an acid or base catalyst.
Acid-Catalyzed Transesterification: In a manner analogous to Fischer esterification, an acid catalyst can be used to facilitate the exchange of the ethyl groups with other alkyl groups. The mechanism involves the protonation of the ester's carbonyl oxygen, followed by nucleophilic attack by the new alcohol. This pathway is also reversible, and the equilibrium is driven by using a large excess of the desired alcohol.
Base-Catalyzed Transesterification: Base-catalyzed transesterification is often more rapid and proceeds under milder conditions than the acid-catalyzed counterpart. A strong base, such as a metal alkoxide corresponding to the alcohol being introduced (e.g., sodium methoxide (B1231860) in methanol (B129727) for conversion to the dimethyl ester), is used as the catalyst. The reaction mechanism involves the nucleophilic attack of the alkoxide on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the new ester and releases an ethoxide ion. To ensure the reaction proceeds to completion, the equilibrium is shifted by using the new alcohol as the solvent.
| Catalyst Type | General Conditions | Key Mechanistic Step |
| Acid (e.g., H₂SO₄) | Excess of new alcohol, heat | Protonation of the carbonyl oxygen |
| Base (e.g., NaOR') | Anhydrous conditions, corresponding alcohol as solvent | Nucleophilic attack by the alkoxide ion |
N-Substitution Reactions of the Pyrazole Heterocycle
The presence of a proton on one of the nitrogen atoms of the pyrazole ring in this compound allows for a variety of N-substitution reactions, leading to a diverse range of derivatives with modified electronic and steric properties.
Alkylation and Arylation at the N1 Position
N-Alkylation: The N1 position of the pyrazole ring can be readily alkylated using various alkylating agents under basic or acidic conditions. In a typical base-mediated alkylation, the pyrazole is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a pyrazolate anion. This anion then acts as a nucleophile and reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via an Sₙ2 reaction to yield the N-alkylated product.
Acid-catalyzed N-alkylation has also been developed, for instance, using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. This method provides a valuable alternative for synthesizing N-alkyl pyrazoles.
N-Arylation: N-arylation of pyrazoles is a key transformation for synthesizing compounds with potential applications in pharmaceuticals and materials. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, are a common method for this purpose. In these reactions, this compound is coupled with an aryl halide (iodide or bromide) in the presence of a copper(I) catalyst, a ligand (such as a diamine), and a base (e.g., potassium carbonate). These conditions facilitate the formation of the N-aryl bond, yielding N-aryl-4-nitropyrazole derivatives.
| Reaction Type | Reagents | Typical Conditions |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Aprotic solvent (e.g., DMF, Acetone) |
| N-Arylation | Aryl halide, Cu(I) catalyst, Ligand, Base | High temperature |
Synthesis of Diversified N-substituted this compound Derivatives
The methodologies described for N-alkylation and N-arylation can be extended to a wide range of substrates to generate a library of N-substituted this compound derivatives. By varying the alkyl or aryl halide, a diverse array of substituents can be introduced at the N1 position.
For instance, the reaction with methyl iodide yields diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate, a well-documented derivative. Similarly, using substituted benzyl halides or various functionalized aryl halides allows for the incorporation of more complex moieties. The choice of reaction conditions, including the base, solvent, and temperature, can be optimized to achieve high yields for different substrates. The synthesis of these derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of functional materials.
Innovations in Sustainable Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. This trend is also applicable to the synthesis of pyrazole derivatives, including this compound.
Green Chemistry Methodologies
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound and its derivatives, several green strategies can be envisioned or adapted from the broader literature on pyrazole synthesis.
Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs) as solvents. Replacing these with greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact. For instance, some pyrazole syntheses have been successfully carried out in aqueous media.
Catalyst Innovation: The development of recyclable and less toxic catalysts is a key area of green chemistry. For N-arylation reactions, moving from stoichiometric copper reagents to catalytic systems is a step forward. Further improvements could involve the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused.
Alternative Energy Sources: The use of microwave irradiation or ultrasound as alternative energy sources can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. These techniques have been successfully applied to various heterocyclic syntheses.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot or multi-component reactions, where several steps are carried out in a single reaction vessel, can improve atom economy and reduce waste from intermediate purification steps.
While specific green methodologies for the synthesis of this compound are not extensively documented, the application of these general principles holds significant promise for developing more sustainable synthetic routes to this important chemical building block.
Catalysis in Pyrazole Synthesis
While the synthesis of this compound itself is typically achieved through nitration of an existing pyrazole, the initial construction of the pyrazole core heavily relies on catalytic methods. Catalysis plays a crucial role in improving efficiency, selectivity, and sustainability in the synthesis of pyrazole derivatives.
One of the most classical methods is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. jk-sci.com This reaction is often facilitated by a catalytic amount of acid. jk-sci.comjetir.org The acid catalyst activates the carbonyl group of the dicarbonyl compound towards nucleophilic attack by the hydrazine. jk-sci.com
Table 2: Overview of Catalytic Systems in General Pyrazole Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Reference |
| Acid Catalysis | Sulfuric Acid, Acetic Acid | Knorr Synthesis (Hydrazine + 1,3-dicarbonyl) | jk-sci.com |
| Green Catalysis | Ammonium (B1175870) Chloride | Knorr Synthesis | jetir.org |
| Transition Metal | Ruthenium (Ru) Complexes | Dehydrogenative Condensation (1,3-diols + hydrazines) | acs.org |
| Transition Metal | Nickel (Ni)-based heterogeneous | One-pot condensation (hydrazine + ketone + aldehyde) | mdpi.com |
| Transition Metal | Palladium (Pd) / Copper (Cu) | Coupling (alkynols + acid chlorides) followed by cyclization | acs.org |
| Transition Metal | Silver (Ag) / Gold (Au) | Cyclization of alkyne-tethered hydrazides | acs.org |
In recent years, significant advancements have been made in developing more sophisticated and sustainable catalytic systems. These include:
Transition Metal Catalysis: Various transition metals have been employed to catalyze pyrazole formation through different mechanistic pathways.
Ruthenium catalysts have been used for the synthesis of pyrazoles from 1,3-diols and hydrazines via hydrogen transfer catalysis. This method avoids the need for pre-oxidized carbonyl intermediates, increasing synthetic efficiency. acs.org
Nickel-based heterogeneous catalysts have been developed for the one-pot, multi-component synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. A key advantage of heterogeneous catalysts is their potential for recovery and reuse. mdpi.com
Palladium and Copper co-catalysis has been utilized in the construction of the carbon skeleton for pyrazoles by coupling protected alkynols with acid chlorides, which are then cyclized with hydrazine. acs.org
Gold and Silver catalysts are effective in the cyclization of functionalized alkynes, such as N-propargyl hydrazides, to selectively form N-acyl pyrazoles. acs.org
Green Catalysis: In line with the principles of sustainable chemistry, efforts have been made to use more environmentally benign catalysts. For example, ammonium chloride has been demonstrated as a cost-effective and non-toxic "green" catalyst for the Knorr pyrazole synthesis, often used in conjunction with renewable solvents like ethanol. jetir.org
These catalytic strategies are fundamental to the broader field of pyrazole chemistry, providing the essential frameworks that can be further functionalized, as exemplified by the nitration to produce compounds like this compound.
Reactivity and Advanced Derivatization of Diethyl 4 Nitro 1h Pyrazole 3,5 Dicarboxylate
Transformations of the Nitro Group
The nitro group at the C4 position of the pyrazole (B372694) ring is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. This conversion significantly alters the electronic properties of the pyrazole ring, opening up avenues for further derivatization.
Selective Reduction to Amino Derivatives
The selective reduction of the nitro group in Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate to form Diethyl 4-amino-1H-pyrazole-3,5-dicarboxylate is a crucial transformation. This reaction is typically achieved through catalytic hydrogenation. The use of palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like triethylsilane, is a common and efficient method for this conversion. researchgate.netorganic-chemistry.org The reaction proceeds under mild conditions and demonstrates high chemoselectivity, leaving the ester groups intact. fujifilm.com
Alternative reducing agents, such as stannous chloride (SnCl2) or iron powder in acidic media, can also be employed for the reduction of aromatic nitro groups. nih.gov These methods provide alternative routes to the desired amino pyrazole derivative, particularly when catalytic hydrogenation is not feasible.
Table 1: Selected Methods for the Reduction of Nitroarenes
| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Observations |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol (B145695) | Room Temperature | 1-4 h | High yield and selectivity for the amino product. |
| SnCl₂·2H₂O | Ethanol | Reflux | 1-3 h | Effective for nitro group reduction, requires basic workup. |
Further Functionalization of Nitro-Reduced Products
The resulting Diethyl 4-amino-1H-pyrazole-3,5-dicarboxylate is a versatile intermediate for the synthesis of fused heterocyclic systems. The amino group, being nucleophilic, can participate in cyclocondensation reactions with various electrophiles.
A prominent application is the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological activities. mdpi.comresearchgate.net This is typically achieved by reacting the aminopyrazole with 1,3-dicarbonyl compounds or their synthetic equivalents. conicet.gov.ar For instance, the reaction with a β-ketoester can lead to the formation of a substituted pyrazolo[3,4-b]pyridinone ring system. The reaction proceeds through an initial Michael addition of the amino group to the α,β-unsaturated system of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration.
| Reactant for Cyclocondensation | Product |
| β-Diketones | Pyrazolo[3,4-b]pyridines |
| α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridines |
| 1,3-Bis-electrophilic Reagents | Functionalized Pyrazolo[3,4-b]pyridines |
Chemical Modifications at the Ester Functionalities
The two diethyl ester groups at the C3 and C5 positions of this compound offer additional sites for chemical modification. These groups can undergo hydrolysis, amidation, and reactions with various nucleophiles at the carbonyl centers.
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of the diethyl ester groups to the corresponding 4-nitro-1H-pyrazole-3,5-dicarboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salts. Acid-catalyzed hydrolysis is generally performed by heating the ester in the presence of a strong mineral acid, like hydrochloric acid or sulfuric acid, in an aqueous medium. The dicarboxylic acid derivative is a key intermediate for further transformations, such as the formation of acid chlorides or amides.
Amidation and Hydrazinolysis Reactions
The ester groups can be directly converted to amides through reaction with primary or secondary amines. This amidation reaction is often facilitated by heating the reactants together, sometimes in the presence of a catalyst. The resulting 4-nitro-1H-pyrazole-3,5-dicarboxamides are valuable compounds in medicinal chemistry. For instance, pyrazole carboxamides have been investigated as carbonic anhydrase inhibitors. nih.gov
Hydrazinolysis, the reaction of the diester with hydrazine (B178648) hydrate, leads to the formation of the corresponding 4-nitro-1H-pyrazole-3,5-dihydrazide. researchgate.net This dihydrazide is a key precursor for the synthesis of various heterocyclic systems, such as pyrazolo[3,4-d]pyridazines, through cyclization reactions with appropriate reagents.
Table 2: Conversion of Esters to Amides and Hydrazides
| Reagent | Product Type |
|---|---|
| Primary/Secondary Amine | Dicarboxamide |
Reactions with Nucleophiles at Carbonyl Centers
The carbonyl carbons of the ester groups are electrophilic and can be attacked by strong nucleophiles. Grignard reagents (RMgX), for example, can react with the esters to produce tertiary alcohols after acidic workup. wisc.edumnstate.edu This reaction provides a route to introduce two identical alkyl or aryl groups at the former ester positions.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester functionalities to primary alcohols, yielding 4-nitro-1H-pyrazole-3,5-dimethanol. This transformation provides another pathway for the derivatization of the pyrazole core, allowing for the introduction of hydroxymethyl groups that can be further functionalized.
Reactivity of the Pyrazole Core
The pyrazole ring is an electron-rich five-membered heterocycle containing two adjacent nitrogen atoms. Its reactivity is influenced by the dual nature of these nitrogen atoms: one is a pyrrole-type nitrogen which is electron-donating, and the other is a pyridine-type nitrogen which is electron-withdrawing. This balance generally makes the pyrazole ring reactive towards electrophiles, particularly at the C4 position. However, in this compound, this position is already substituted.
Electrophilic Substitution: The pyrazole ring is inherently susceptible to electrophilic aromatic substitution. In unsubstituted pyrazoles, this reaction occurs preferentially at the C4 position. In the case of this compound, the presence of the nitro group, a powerful deactivating group, along with the two electron-withdrawing ester groups, renders the pyrazole core highly electron-deficient. Consequently, the ring is strongly deactivated towards further electrophilic substitution reactions. Electrophilic attack on the pyrazole core of this compound is therefore not a commonly utilized synthetic strategy.
Nucleophilic Substitution: While the electron-rich pyrazole ring is typically resistant to nucleophilic attack, the electronic landscape of this compound alters this reactivity profile. The potent electron-withdrawing effect of the 4-nitro group significantly acidifies the N-H proton and reduces the electron density of the ring, making it more susceptible to nucleophilic attack than a standard pyrazole. However, for a direct nucleophilic aromatic substitution (SNAr) to occur on the ring, a suitable leaving group at an activated position is necessary.
In related compounds, such as 5-chloro-4-nitro-pyrazoles, the chlorine atom can be readily displaced by nucleophiles like sodium azide. This demonstrates that the nitro group effectively activates the ring for SNAr reactions. In this compound, which lacks an inherent leaving group on the pyrazole core, direct nucleophilic substitution on the ring is not a primary reaction pathway. The main sites for nucleophilic attack are the carbonyl carbons of the ester groups, which can lead to hydrolysis or transesterification under appropriate conditions.
Oxidative Transformations: The pyrazole nucleus is generally stable towards oxidation due to its aromatic character. For this compound, the electron-deficient nature of the ring further increases its stability against oxidative degradation. Reports on the direct oxidation of the pyrazole core in this specific compound are not prevalent in the scientific literature, as other functional groups, particularly the nitro group, are more prone to chemical transformation under typical reaction conditions.
Reductive Transformations: The most significant and synthetically useful reaction involving the pyrazole core of this compound is the reduction of the 4-nitro group. This transformation is a key step in converting the title compound into a valuable synthetic intermediate. The nitro group can be selectively reduced to a primary amine, yielding Diethyl 4-amino-1H-pyrazole-3,5-dicarboxylate. This reaction is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate. This reduction is a crucial step as it installs a nucleophilic amino group on the pyrazole ring, fundamentally altering its reactivity and enabling a wide range of subsequent derivatizations. researchgate.netisroset.org
| Reactant | Reagents & Conditions | Product | Transformation |
|---|---|---|---|
| This compound | H2, Pd/C, Ethanol | Diethyl 4-amino-1H-pyrazole-3,5-dicarboxylate | Reduction of nitro group to amino group |
Strategic Development of Novel Intermediates for Organic Synthesis
The strategic value of this compound lies in its role as a precursor to Diethyl 4-amino-1H-pyrazole-3,5-dicarboxylate. This resulting aminopyrazole is a highly versatile intermediate for the synthesis of complex fused heterocyclic systems, which are scaffolds of significant interest in medicinal and materials chemistry.
The 4-amino group, being a strong nucleophile, can readily participate in condensation and cyclization reactions. Furthermore, its ortho relationship to the C3 and C5 ester groups provides an ideal template for the construction of fused six-membered rings. For instance, the aminopyrazole can react with 1,3-dicarbonyl compounds or their equivalents to build fused pyridine (B92270) rings, leading to the formation of pyrazolo[3,4-b]pyridines. researchgate.netnih.gov Similarly, reaction with various reagents can lead to the formation of pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-d]pyridazines, which are considered purine (B94841) analogs and often exhibit notable biological activities. nih.govrsc.org
The development of these fused systems from Diethyl 4-amino-1H-pyrazole-3,5-dicarboxylate showcases a powerful synthetic strategy where a simple, functionalized pyrazole is elaborated into a more complex and potentially more valuable molecular architecture. The following table illustrates representative examples of how the aminopyrazole intermediate is used to construct such fused heterocyclic frameworks.
| Intermediate | Co-reactant(s) | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| Diethyl 4-amino-1H-pyrazole-3,5-dicarboxylate | 1,3-Diketones (e.g., Acetylacetone) | Condensation/Cyclization | Pyrazolo[3,4-b]pyridines | nih.gov |
| Diethyl 4-amino-1H-pyrazole-3,5-dicarboxylate | Formamide | Cyclization | Pyrazolo[3,4-d]pyrimidines | rsc.org |
| Diethyl 4-amino-1H-pyrazole-3,5-dicarboxylate | Hydrazine Hydrate | Condensation/Cyclization | Pyrazolo[3,4-d]pyridazines | researchgate.net |
| Diethyl 4-amino-1H-pyrazole-3,5-dicarboxylate | Malononitrile, Aldehydes | Three-component reaction | Substituted Pyrazolo[3,4-b]pyridines | researchgate.net |
Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
While specific experimental data for Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is not extensively published, the expected chemical shifts can be accurately predicted based on the analysis of similar pyrazole (B372694) derivatives and the known effects of substituents. mdpi.com The presence of two diethyl ester groups and a nitro group on the pyrazole ring creates a distinct electronic environment that influences the resonance of each nucleus.
The ¹H NMR spectrum is expected to show three main signals: a broad singlet for the N-H proton, a quartet for the methylene (-CH₂) protons of the ethyl esters, and a triplet for the methyl (-CH₃) protons. The strong electron-withdrawing effect of the nitro group at the C4 position and the carbonyl groups at C3 and C5 would significantly deshield the N-H proton, shifting its signal downfield.
The ¹³C NMR spectrum will display characteristic signals for the pyrazole ring carbons, the ester carbonyl carbons, and the ethyl group carbons. The C4 carbon, directly attached to the nitro group, is expected to be significantly shifted, while the C3 and C5 carbons, attached to the ester groups, will also be influenced.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| N-H | > 10.0 | - | br s (broad singlet) |
| -OCH₂CH₃ | ~4.4 | ~62 | q (quartet) |
| -OCH₂CH₃ | ~1.4 | ~14 | t (triplet) |
| C3 / C5 (Pyrazole Ring) | - | ~140 | - |
| C4 (Pyrazole Ring) | - | ~135 | - |
| C=O (Ester) | - | ~160 | - |
To unambiguously assign the NMR signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, a clear cross-peak would be observed between the methylene quartet (~4.4 ppm) and the methyl triplet (~1.4 ppm), confirming the presence of the ethyl ester fragments.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would show a correlation between the methylene protons (~4.4 ppm) and the methylene carbon (~62 ppm), and another between the methyl protons (~1.4 ppm) and the methyl carbon (~14 ppm).
The N-H proton correlating to the C3 and C5 carbons of the pyrazole ring.
The methylene (-CH₂) protons of the ethyl groups correlating to the C3/C5 carbons and their adjacent ester carbonyl (C=O) carbons.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups. mdpi.com The presence of the nitro (NO₂) group is typically confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The ester groups are identified by a strong C=O stretching band and C-O stretching bands.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (pyrazole) | Stretching | 3200 - 3400 | Medium-Broad |
| C-H (alkyl) | Stretching | 2850 - 3000 | Medium |
| C=O (ester) | Stretching | 1720 - 1740 | Strong |
| NO₂ (nitro) | Asymmetric Stretching | 1540 - 1560 | Strong |
| NO₂ (nitro) | Symmetric Stretching | 1340 - 1360 | Strong |
| C-O (ester) | Stretching | 1200 - 1300 | Strong |
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. For this compound, the symmetric stretching vibration of the nitro group (~1350 cm⁻¹) is expected to produce a particularly strong signal in the Raman spectrum. The pyrazole ring's "breathing" modes would also be Raman active and useful for characterization.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. The molecular formula for this compound is C₉H₁₁N₃O₆, giving it a molecular weight of approximately 257.19 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 257 would be expected. The fragmentation pattern would likely involve characteristic losses associated with the ester and nitro functional groups. mdpi.com
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Loss | Proposed Fragment Structure |
|---|---|---|
| 257 | - | [M]⁺ (Molecular Ion) |
| 212 | -OC₂H₅ (Loss of ethoxy radical) | [M - 45]⁺ |
| 211 | -NO₂ (Loss of nitro group) | [M - 46]⁺ |
| 184 | -COOC₂H₅ (Loss of ethyl carboxylate radical) | [M - 73]⁺ |
This comprehensive spectroscopic analysis allows for the unambiguous structural confirmation of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (Molecular Formula: C9H11N3O6), HRMS would provide a highly accurate mass measurement, which can be used to confirm its elemental formula. This technique differentiates between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the compound's identity.
Table 1: Theoretical Isotopic Data for this compound
| Formula | Isotope | Mass | Abundance |
|---|---|---|---|
| C9H11N3O6 | M | 257.0648 | 100.00% |
| M+1 | 258.0678 | 10.43% |
Note: This table represents theoretical data. Actual experimental values may vary slightly.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a selected ion. In an MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation. The resulting fragment ions would provide valuable information about the connectivity of the atoms within the molecule.
The fragmentation pathways would likely involve the loss of the ethyl groups from the ester functionalities, the nitro group, and potentially cleavage of the pyrazole ring itself. By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed. At present, specific MS/MS fragmentation data for this compound has not been reported in the available scientific literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive proof of the structure of this compound, including bond lengths, bond angles, and torsional angles.
Conformational Analysis in the Crystalline State
X-ray crystallography would also reveal the preferred conformation of the molecule in the solid state. This includes the orientation of the two diethyl carboxylate groups relative to the pyrazole ring. The planarity of the pyrazole ring and the degree of twisting of the substituent groups would be precisely determined. This information is vital for understanding the steric and electronic effects within the molecule. Currently, there are no published crystal structures for this compound in the Cambridge Structural Database.
Chromatographic and Purity Assessment Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be amenable to GC-MS analysis, it must be thermally stable and volatile. Assuming this compound meets these criteria, GC-MS would be an effective method for its analysis.
The gas chromatogram would show a peak corresponding to the retention time of the compound, and the area of this peak would be proportional to its concentration, thus allowing for purity assessment. The mass spectrometer would then provide a mass spectrum for the compound eluting at that retention time, which can be used for identification by comparing it to a library of known spectra or by analyzing its fragmentation pattern. Specific GC-MS analytical data for this compound is not available in the current body of scientific literature.
Table 2: Mentioned Compounds
| Compound Name |
|---|
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. For pyrazole derivatives, particularly those with polar functional groups like nitro and ester moieties, reversed-phase HPLC (RP-HPLC) is a frequently employed method. This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
While specific validated methods for this compound are not extensively detailed in publicly available literature, the general principles of HPLC analysis for related pyrazole compounds provide a strong framework for its characterization. Method development for such compounds typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve good resolution and peak shape.
Detailed Research Findings
Research on analogous pyrazole derivatives demonstrates the utility of C18 columns as the stationary phase. The mobile phase in these separations is often a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous component, which may be acidified with agents like trifluoroacetic acid (TFA) or phosphoric acid to improve peak symmetry and retention. sielc.com For instance, a validated RP-HPLC method for a pyrazoline derivative utilized a mobile phase of 0.1% trifluoroacetic acid and methanol in a 20:80 ratio. The flow rate is typically maintained around 1.0 mL/min, and detection is commonly carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
The selection of the detection wavelength is crucial for sensitivity. For pyrazole derivatives containing nitro groups and conjugated systems, UV detection in the range of 200-400 nm is generally effective. For example, one method for a pyrazolone derivative identified an optimal wavelength of 237 nm. researchgate.net The retention time, a key parameter for compound identification, is influenced by the hydrophobicity of the analyte and the specific chromatographic conditions.
The following interactive table summarizes typical HPLC parameters that would be relevant for the analysis of this compound, based on methodologies applied to similar pyrazole structures.
Table 1: Representative HPLC Parameters for the Analysis of Pyrazole Derivatives
| Parameter | Typical Value/Condition |
| Stationary Phase (Column) | C18 (e.g., Eclipse XDB C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile/Water or Methanol/Water sielc.comsielc.com |
| Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid sielc.com |
| Flow Rate | 0.5 - 1.0 mL/min researcher.life |
| Detection | UV-Vis Detector |
| Detection Wavelength | 206 nm - 333 nm researcher.life |
| Injection Volume | 5 - 20 µL researcher.life |
| Column Temperature | Ambient (e.g., 25 ± 2ºC) |
Computational Chemistry and Theoretical Investigations of Diethyl 4 Nitro 1h Pyrazole 3,5 Dicarboxylate
Quantum Chemical Studies
Quantum chemical studies are fundamental to elucidating the electronic and structural properties of Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate. These ab initio and density functional theory (DFT) methods allow for a detailed exploration of the molecule's characteristics at the atomic level.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of pyrazole (B372694) derivatives. researchgate.net By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can accurately calculate the optimized geometry of this compound. These calculations provide key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
Furthermore, DFT calculations can elucidate the distribution of electron density within the molecule. For pyrazole systems, it is known that the C-4 position is typically a site for electrophilic attack, while the C-3 and C-5 positions are susceptible to nucleophilic attack. researchgate.net The presence of a strong electron-withdrawing nitro group at the C-4 position and two electron-withdrawing diethyl carboxylate groups at the C-3 and C-5 positions significantly influences this electronic distribution. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify the charge distribution, confirming the electrophilic nature of the C-4 position which drives the regioselective nitration during its synthesis.
A hypothetical table of calculated bond lengths and atomic charges for this compound is presented below, illustrating the type of data obtained from DFT calculations.
| Parameter | Calculated Value |
|---|---|
| N1-N2 Bond Length (Å) | Data Not Available in Search Results |
| C3-C4 Bond Length (Å) | Data Not Available in Search Results |
| C4-C5 Bond Length (Å) | Data Not Available in Search Results |
| C4-N(nitro) Bond Length (Å) | Data Not Available in Search Results |
| Charge on C4 Atom (e) | Data Not Available in Search Results |
| Charge on N atoms of Nitro Group (e) | Data Not Available in Search Results |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
For this compound, the MEP map would be expected to show regions of negative potential (typically colored in shades of red and yellow) localized around the oxygen atoms of the nitro and carboxylate groups. These regions are indicative of nucleophilic character and are susceptible to attack by electrophiles. Conversely, regions of positive potential (typically colored in blue) would be expected around the hydrogen atoms and potentially near the pyrazole ring, indicating electrophilic character. The MEP analysis provides a clear visual representation of the molecule's reactive sites, complementing the quantitative data from NBO analysis.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity.
In the case of this compound, the electron-withdrawing nature of the nitro and diethyl carboxylate groups is expected to lower the energy of both the HOMO and LUMO. A smaller HOMO-LUMO gap generally suggests higher reactivity. FMO analysis can provide quantitative data on these orbital energies and their spatial distribution, offering insights into the molecule's reactivity in various chemical reactions.
Below is a hypothetical interactive data table summarizing the kind of results that would be obtained from an FMO analysis.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data Not Available in Search Results |
| ELUMO | Data Not Available in Search Results |
| Energy Gap (ΔE) | Data Not Available in Search Results |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, including the synthesis of this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a step-by-step understanding of the reaction pathway.
Transition State Characterization
The synthesis of this compound typically involves the nitration of Diethyl 1H-pyrazole-3,5-dicarboxylate. Computational modeling can be used to characterize the transition state(s) involved in this electrophilic aromatic substitution reaction. Transition state theory calculations can determine the geometry of the transition state structure, where the nitronium ion (NO₂⁺) is attacking the C-4 position of the pyrazole ring.
Frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency corresponding to the vibrational mode along the reaction coordinate. The characterization of the transition state provides crucial information about the activation energy of the reaction.
Energetic Profiles of Synthetic Pathways
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile of the synthetic pathway can be constructed. This profile, often depicted as a reaction coordinate diagram, illustrates the energy changes that occur throughout the reaction.
For the nitration of Diethyl 1H-pyrazole-3,5-dicarboxylate, the energetic profile would show the initial energy of the reactants, the energy barrier to reach the transition state (activation energy), the energy of any intermediates (such as a sigma complex), and the final energy of the product, this compound. This information is invaluable for understanding the kinetics and thermodynamics of the synthesis, explaining why the reaction proceeds and why the 4-nitro isomer is the major product. Quantum chemical calculations have been instrumental in examining the reasons for the regioselectivity of nucleophilic substitution in various nitropyrazoles. researchgate.net
A hypothetical table representing the calculated relative energies for the nitration reaction is shown below.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Diethyl 1H-pyrazole-3,5-dicarboxylate + NO₂⁺) | 0.0 |
| Transition State | Data Not Available in Search Results |
| Intermediate (Sigma Complex) | Data Not Available in Search Results |
| Product (this compound) | Data Not Available in Search Results |
Conformational Landscape and Molecular Dynamics Simulations
The conformational flexibility of this compound is primarily dictated by the orientation of the two diethyl carboxylate groups and the nitro group attached to the pyrazole ring. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of this molecule to identify stable conformers. The rotation around the C-C and C-O bonds of the ester groups, as well as the C-N bond of the nitro group, gives rise to various possible spatial arrangements.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments. By simulating the motion of the molecule over time, MD can reveal the preferred conformational states, the energy barriers between them, and the influence of solvent molecules on the conformational equilibrium. While specific MD studies on this exact molecule are not prevalent in the literature, the principles of such simulations are well-established for understanding the flexibility and interactions of similar heterocyclic compounds.
A key aspect of the computational investigation of 1H-pyrazoles is the analysis of annular tautomerism, which involves the migration of the proton between the two nitrogen atoms of the pyrazole ring. For this compound, two potential tautomers exist. Theoretical calculations are crucial for determining the relative stability of these tautomers.
Computational studies on closely related compounds, such as methyl 3-nitro-1H-pyrazole-5-carboxylate, have shown that the presence and position of electron-withdrawing groups like the nitro and ester groups significantly influence the tautomeric equilibrium. For instance, in methyl 3-nitro-1H-pyrazole-5-carboxylate, the tautomer where the ester group is at position 5 is favored. This preference is attributed to the electronic effects of the substituents and the potential for intramolecular hydrogen bonding.
The relative energies of the possible tautomers of this compound can be calculated using methods like DFT with a suitable basis set (e.g., M06-2X/6-311++G(d,p)). The results of such calculations would typically be presented in a table comparing the relative energies in the gas phase and in different solvents.
Table 1: Hypothetical Relative Energies of Tautomers of this compound This table is illustrative and based on findings for analogous compounds. Specific computational data for the title compound is not readily available in the literature.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (in Chloroform, kcal/mol) | Relative Energy (in Water, kcal/mol) |
|---|---|---|---|
| Tautomer A | 0.00 | 0.00 | 0.00 |
The conformation of this compound is expected to be influenced by the polarity of the solvent. Solvents can affect the orientation of the flexible diethyl ester groups and the planarity of the nitro group relative to the pyrazole ring. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effect of different solvents on the molecular geometry.
In nonpolar solvents, intramolecular interactions are likely to be the dominant factors in determining the conformation. In polar solvents, intermolecular interactions between the solute and solvent molecules become more significant. For example, the carbonyl oxygens of the ester groups and the oxygens of the nitro group can act as hydrogen bond acceptors, which can influence the rotational position of these groups.
Research on similar pyrazole derivatives has demonstrated that the conformation of ester groups (cisoidal or transoidal arrangement relative to the pyrazole ring) can be solvent-dependent. Molecular dynamics simulations in explicit solvent models can provide a more detailed picture of the specific solute-solvent interactions and their impact on the conformational landscape.
Table 2: Hypothetical Solvent-Induced Conformational Changes in this compound This table is illustrative and based on general principles and findings for analogous compounds.
| Solvent | Dielectric Constant | Predicted Dihedral Angle (N-N-C-C=O) at Position 3 | Predicted Dihedral Angle (N-N-C-C=O) at Position 5 |
|---|---|---|---|
| Gas Phase | 1 | ~10° | ~170° |
| Chloroform | 4.8 | ~15° | ~165° |
| Acetonitrile | 37.5 | ~20° | ~160° |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides powerful tools for predicting various spectroscopic parameters, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. The accuracy of these predictions is highly dependent on the level of theory and basis set employed.
For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are then compared with experimental data, often showing a good correlation after a linear scaling.
Similarly, the vibrational frequencies in the infrared (IR) spectrum can be calculated. These theoretical frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The comparison between the calculated and experimental IR spectra can aid in the assignment of specific vibrational modes to the observed absorption bands.
UV-Vis spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). These calculations can help to understand the electronic structure of the molecule and the nature of its chromophores.
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Pyrazole Derivative This table is a general example of how computational and experimental data are compared. Specific data for this compound is not available.
| Spectroscopic Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |
|---|---|---|
| ¹H NMR Chemical Shift (pyrazole N-H) | 13.5 ppm | 13.2 ppm |
| ¹³C NMR Chemical Shift (pyrazole C=O) | 162.0 ppm | 160.5 ppm |
| IR Vibrational Frequency (C=O stretch) | 1750 cm⁻¹ | 1735 cm⁻¹ |
| IR Vibrational Frequency (NO₂ asym. stretch) | 1555 cm⁻¹ | 1540 cm⁻¹ |
Applications in Advanced Chemical Research and Materials Science
Development of Advanced Materials
Ligands in Coordination Chemistry and Metallosupramolecular Architectures
Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple donor sites: the two nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the carboxylate groups. These ligands can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions, leading to the formation of diverse metallosupramolecular architectures.
The coordination behavior of pyrazole-derived ligands is influenced by the substituents on the pyrazole ring. The nitro group at the 4-position of this compound is a strong electron-withdrawing group, which can affect the electron density on the pyrazole ring and influence the coordination strength of the nitrogen atoms. The ester groups at the 3 and 5-positions can be hydrolyzed to carboxylic acids, providing additional coordination sites through their carboxylate oxygen atoms.
Research on related compounds, such as 4-nitropyrazole-3-carboxylic acid, provides insight into the coordination capabilities of this class of molecules. Studies have reported the synthesis and crystal structures of binuclear copper(II) and cobalt(II) complexes with ligands derived from 4-nitropyrazole-3-carboxylic acid. researchgate.netnih.gov In these complexes, the pyrazole-derived ligand acts as a bridging ligand, coordinating to two metal centers simultaneously through its nitrogen and carboxylate oxygen atoms. This bridging coordination mode leads to the formation of discrete dinuclear complexes or extended one-, two-, or three-dimensional coordination polymers. researchgate.netnih.gov
The geometry of the resulting metal complexes is also dependent on the metal ion and the other ligands present in the coordination sphere. For instance, copper(II) complexes with pyrazole-carboxylate ligands have been observed to adopt distorted octahedral or square-pyramidal geometries. researchgate.net The supramolecular arrangement in the solid state is often governed by hydrogen bonding interactions involving the pyrazole N-H, the nitro group, and the carboxylate oxygen atoms, as well as π-π stacking interactions between the pyrazole rings.
Table 1: Examples of Metal Complexes with Related Pyrazole-Carboxylate Ligands
| Compound | Metal Ion | Coordination Mode | Resulting Architecture |
|---|---|---|---|
| Bis(μ-4-nitro-1H-imidazol-1-ide-5-carboxylato)-κ³N¹,O:N²;κ³N²:N¹,O-bis[aqua(dimethylformamide-κO)copper(II)] | Cu(II) | Bridging | Binuclear Complex researchgate.netnih.gov |
| Bis(μ-4-nitro-1H-imidazol-1-ide-5-carboxylato)-κ²N¹,O:N²;κ²N²:N¹,O-bis[triaquacobalt(II)] dihydrate | Co(II) | Bridging | Binuclear Complex researchgate.netnih.gov |
Components in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of this compound to act as a multitopic ligand makes it a promising building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. After hydrolysis of the ester groups to carboxylates, the resulting ligand possesses both N-donor sites from the pyrazole ring and O-donor sites from the carboxylate groups, enabling the formation of robust and porous frameworks.
The geometry and connectivity of the resulting MOF or coordination polymer are dictated by the coordination preferences of the metal ion and the stereochemistry of the ligand. The rigid nature of the pyrazole ring can impart stability to the resulting framework. The nitro group can influence the electronic properties of the framework and can also participate in hydrogen bonding interactions, further stabilizing the structure.
While specific MOFs based on this compound are not extensively documented in the reviewed literature, the use of pyrazole-dicarboxylate ligands in MOF synthesis is an active area of research. For example, pyrazole-3,5-dicarboxylic acid has been used to construct porous aluminum-based MOFs that have shown high efficiency and selectivity for the capture of formaldehyde from the air. dtu.dknih.govdtu.dk The synergistic effect of the pyrazole N-H group and the carboxylate groups was found to be crucial for the effective binding of formaldehyde.
The introduction of a nitro group, as in this compound, could potentially enhance the functionality of such MOFs. The electron-withdrawing nature of the nitro group could modulate the Lewis acidity of the metal centers in the MOF, which could be beneficial for catalytic applications. Furthermore, the nitro group can serve as a recognition site for specific guest molecules.
Precursors for Energetic Materials Research (focus on chemical synthesis and structural aspects)
Nitropyrazoles are a significant class of energetic materials due to their high nitrogen content, high density, and good thermal stability. nih.gov this compound serves as a valuable precursor for the synthesis of more complex and energetic pyrazole-based compounds. The ester groups can be converted into other functionalities, such as amides, hydrazides, or can be decarboxylated to yield simpler nitropyrazoles. The nitro group is a key feature for energetic applications.
A common synthetic strategy involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, followed by further chemical transformations. For instance, the dicarboxylic acid can be decarboxylated to yield 4-nitropyrazole. nist.gov This compound can then be used as a building block for more elaborate energetic materials.
Another approach is the conversion of the ester groups into amino or nitroamino groups. For example, amination of the corresponding acyl chlorides (derived from the dicarboxylic acid) can lead to the formation of diamides, which can be further nitrated to produce energetic N-nitroamides. These transformations introduce additional energetic functional groups into the molecule, thereby increasing its energy content.
The structural aspects of energetic materials derived from this compound are crucial for their performance and safety. The presence of the nitro group and other energetic functionalities contributes to a high heat of formation and a positive oxygen balance. The planarity of the pyrazole ring allows for efficient crystal packing, leading to high densities, which is a desirable characteristic for energetic materials. Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the crystal packing and can influence the sensitivity of the energetic material. rsc.org
Table 2: Potential Energetic Derivatives from this compound
| Derivative | Key Functional Groups | Potential Energetic Properties |
|---|---|---|
| 4-Nitropyrazole | Nitro | Precursor to other energetic materials |
| 3,5-Diamino-4-nitropyrazole | Nitro, Amino | Reduced sensitivity, high thermal stability |
Polymeric and Supramolecular Materials Design
The structure of this compound, with its combination of hydrogen bond donors (N-H) and acceptors (C=O, NO2), makes it an excellent candidate for the design of polymeric and supramolecular materials. The formation of predictable and robust hydrogen bonding networks is a key principle in supramolecular chemistry, allowing for the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures.
The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the carbonyl oxygen atoms of the ester groups and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This can lead to the formation of various supramolecular synthons, such as dimers, chains, and sheets. The planarity of the pyrazole ring also facilitates π-π stacking interactions, which can further direct the self-assembly process and stabilize the resulting supramolecular structure.
Studies on similar pyrazole derivatives have demonstrated the importance of hydrogen bonding and π-π interactions in their crystal engineering. nih.gov For example, the crystal structure of diethyl 1H-pyrazole-3,5-dicarboxylate reveals that the molecules form dimers through intermolecular N-H···O and N-H···N hydrogen bonds. semanticscholar.org
By modifying the ester groups of this compound, for example, by converting them to amides or ureas, the hydrogen bonding capabilities of the molecule can be further enhanced, leading to the formation of more complex and stable supramolecular assemblies. These materials could have potential applications in areas such as crystal engineering, and the development of functional organic materials.
Applications in Analytical Chemistry
Development of Reagents for Chemical Detection and Quantification
Based on the available scientific literature, there is limited information on the specific application of this compound as a reagent for the chemical detection and quantification of specific analytes. However, the structural features of the molecule suggest potential avenues for such applications. The presence of the pyrazole ring, a known chelating agent, and the nitro group, which can act as a signaling unit, could be exploited for the development of colorimetric or fluorometric sensors for metal ions or other species.
Use as Reference Standards in Analytical Methodologies
There is currently no significant evidence in the reviewed scientific literature to suggest that this compound is widely used as a reference standard in analytical methodologies. While it is a well-defined chemical compound with a specific molecular weight and structure, its use as a primary or secondary standard would depend on its stability, purity, and the availability of certified reference materials, which are not prominently documented.
Future Research Trajectories and Broader Impact
Evolution of Synthetic Methodologies and Process Intensification
The synthesis of pyrazole (B372694) derivatives has evolved significantly from traditional methods to more sophisticated and sustainable approaches. mdpi.com The classic Knorr pyrazole synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, laid the foundation for pyrazole chemistry. jetir.org For Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, a probable synthetic route involves the direct nitration of the parent compound, Diethyl 1H-pyrazole-3,5-dicarboxylate, using established nitrating agents like nitric acid in sulfuric acid or acetic anhydride (B1165640). nih.govresearchgate.net
Future research is expected to pivot towards greener and more efficient synthetic protocols. nih.govbenthamdirect.com Methodologies such as multicomponent reactions (MCRs), which offer high atom economy and operational simplicity, represent a promising avenue. mdpi.com The use of alternative energy sources like microwave and ultrasound irradiation has already demonstrated the ability to accelerate reaction times and improve yields in the synthesis of other heterocyclic compounds. ias.ac.in
A key area for advancement lies in process intensification, particularly the adoption of continuous flow chemistry. unito.itfrontiersin.org Flow reactors offer superior control over reaction parameters, enhanced safety by minimizing the volume of hazardous reagents at any given time, and streamlined scalability from laboratory to industrial production. acs.org Developing a continuous flow process for the nitration of pyrazole dicarboxylates and subsequent functionalizations would represent a significant leap forward, enabling safer, more efficient, and sustainable production of this compound and its derivatives. mdpi.com
Table 1: Potential Future Research in Synthesis and Process Intensification
| Area of Research | Objective | Potential Methodologies | Expected Outcome |
|---|---|---|---|
| Green Synthesis Development | To create an environmentally benign synthesis route. | Multicomponent reactions; Use of green solvents (e.g., water, ionic liquids); Heterogeneous catalysis. ias.ac.innih.gov | Reduced waste, improved safety, and lower environmental impact. |
| Process Intensification | To develop a scalable and efficient manufacturing process. | Continuous flow chemistry; Microreactor technology. unito.itacs.org | Enhanced reaction control, improved yield and purity, and safer handling of energetic intermediates. |
| Catalyst Innovation | To improve reaction selectivity and efficiency. | Development of novel solid-acid catalysts for nitration; Phase-transfer catalysis. energetic-materials.org.cn | Higher yields, easier product purification, and catalyst recyclability. |
Exploration of Novel Chemical Transformations and Reactivity Profiles
The unique electronic landscape of this compound, characterized by a highly electron-deficient pyrazole ring, opens up a wide range of possibilities for novel chemical transformations. The interplay between the nitro group and the two ester functions dictates its reactivity, making it a versatile building block for complex molecular architectures.
A primary avenue of research will be the selective reduction of the C4-nitro group to an amino group. This transformation would yield Diethyl 4-amino-1H-pyrazole-3,5-dicarboxylate, a key intermediate for synthesizing fused heterocyclic systems like pyrazolo[4,3-d]pyrimidines or pyrazolo[3,4-b]pyridines, which are prevalent in medicinal chemistry. mdpi.com Furthermore, the resulting amino group can be diazotized and converted into a variety of other functional groups, dramatically expanding the synthetic utility of the scaffold.
The electron-deficient nature of the ring strongly activates the C4 position for nucleophilic aromatic substitution (SNAr). This presents an opportunity to displace the nitro group with a wide array of nucleophiles, such as azides, thiols, and amines. researchgate.netmdpi.com Such reactions would provide direct access to a library of 4-substituted pyrazoles, which are otherwise difficult to synthesize. For instance, the introduction of an azide group could lead to the formation of energetic materials or serve as a precursor for triazole synthesis via click chemistry. mdpi.com
The reactivity of the diethyl carboxylate groups at the C3 and C5 positions also warrants exploration. Selective hydrolysis, amidation, or transesterification could be employed to fine-tune the compound's physical properties, such as solubility and melting point, or to introduce new functionalities for applications in coordination chemistry and materials science.
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. rsc.orgresearchgate.net For a molecule like this compound, where experimental data is limited, computational chemistry offers an invaluable tool for prediction and guidance. eurasianjournals.comeurasianjournals.com
Density Functional Theory (DFT) calculations can be employed to investigate the compound's fundamental properties. dntb.gov.ua These studies can predict its optimized molecular geometry, electronic structure (including HOMO-LUMO energy gaps), and vibrational spectra, which can later be confirmed experimentally. researchgate.netmdpi.com DFT has been successfully used to study the structure and explosive properties of other nitropyrazoles, suggesting its direct applicability here. tandfonline.comtandfonline.comresearchgate.net Computational models can elucidate the molecule's reactivity by mapping its electrostatic potential surface, identifying sites most susceptible to nucleophilic or electrophilic attack and predicting the regioselectivity of reactions. researchgate.net
This predictive power is crucial for designing efficient experiments. For example, by calculating the activation energies for different reaction pathways, researchers can select the most promising conditions, saving time and resources. researchgate.netnih.gov Conversely, experimental results provide critical data to validate and refine computational models, leading to more accurate theoretical frameworks. This iterative cycle of prediction and verification accelerates the discovery of new reactions and the rational design of novel molecules with desired properties. rsc.org
Interdisciplinary Research Synergies in Materials Science and Sustainable Chemistry
The structural features of this compound position it at the intersection of several scientific disciplines, most notably materials science and sustainable chemistry.
In materials science, the high nitrogen and oxygen content of nitropyrazoles makes them attractive candidates for the development of energetic materials. nih.gov Research on related compounds, such as 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP), has highlighted their potential as melt-castable explosives with higher performance and lower sensitivity than traditional materials like TNT. energetic-materials.org.cnmdpi.com The title compound could serve as a key precursor to new energetic materials, either directly or through further functionalization (e.g., conversion of the esters to amides or hydrazides). nih.gov Furthermore, the pyrazole core is a known chromophore, and modification of its substituents, particularly at the C4 position, could lead to novel dyes or functional materials with interesting photophysical properties. nih.gov
From the perspective of sustainable chemistry, this molecule aligns with several key principles. The development of green synthetic routes using MCRs or flow chemistry promotes waste reduction and safer processes. jetir.orgresearchgate.nettandfonline.com Moreover, the highly functionalized nature of the compound makes it an ideal "platform chemical." By leveraging its multiple reactive sites, a diverse range of complex molecules can be built from a single, efficiently produced starting material, which is a core tenet of atom and step economy. This versatility reduces the need for lengthy, multi-step syntheses that generate significant waste, contributing to a more sustainable chemical industry.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Diethyl 1H-pyrazole-3,5-dicarboxylate |
| Diethyl 4-amino-1H-pyrazole-3,5-dicarboxylate |
| 3,4-dinitropyrazole (DNP) |
| 1-methyl-3,4,5-trinitropyrazole (MTNP) |
| 2,4,6-trinitrotoluene (TNT) |
| Nitric acid |
| Sulfuric acid |
| Acetic anhydride |
Q & A
Q. What are the optimal synthetic conditions for preparing diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate?
The compound is synthesized via nitration of diethyl pyrazole-3,5-dicarboxylate using a mixture of concentrated nitric and sulfuric acids under controlled temperatures (typically 0–5°C). Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to avoid over-nitration. Post-reaction neutralization and recrystallization from ethanol yield the pure product. Purity is assessed via melting point analysis and NMR spectroscopy .
Q. How can the molecular structure of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in ethanol or DCM. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement with SHELXL (via Olex2 or APEX4 software) confirm bond lengths, angles, and nitro/ester group orientations. Displacement parameters validate thermal motion and disorder .
Q. What solvents and reaction conditions favor functional group transformations in this compound?
The nitro group undergoes reduction (e.g., catalytic hydrogenation with Pd/C in ethanol) to an amine, while ester groups can be hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH in aqueous THF). Solvent polarity and pH must be optimized to prevent side reactions, such as ester hydrolysis competing with nitro reduction .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration of diethyl pyrazole-3,5-dicarboxylate be addressed?
Q. How do crystallographic data contradictions (e.g., thermal parameters, occupancy) impact structural validation?
Discrepancies in anisotropic displacement parameters or partial occupancy of solvent molecules require iterative refinement in SHELXL. Tools like PLATON/ADDSYM detect missed symmetry, while the Hirshfeld surface analysis (CrystalExplorer) identifies weak intermolecular interactions that influence packing. Cross-validation with spectroscopic data (IR, NMR) resolves ambiguities .
Q. What computational methods predict the biological activity of derivatives of this compound?
Molecular docking (AutoDock Vina, Glide) assesses binding affinity to targets like COX-2 or antimicrobial enzymes. QSAR models (via MOE or Schrödinger) correlate substituent effects (e.g., nitro vs. amine) with activity. MD simulations (GROMACS) evaluate stability in biological membranes. In vitro validation follows OECD guidelines for cytotoxicity and bioactivity assays .
Q. How can divergent reactivity between ester and nitro groups be exploited in multi-step syntheses?
Sequential functionalization is achieved by protecting the nitro group (e.g., Boc protection) during ester hydrolysis or coupling reactions. Pd-mediated cross-coupling (Suzuki or Sonogashira) at the pyrazole ring requires inert conditions. Monitoring via LC-MS ensures intermediate stability .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile conflicting reports on the compound’s melting point or solubility?
Variations arise from purity differences (e.g., residual solvents) or polymorphic forms. Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs. Standardized recrystallization protocols (e.g., using USP-grade solvents) ensure reproducibility. Solubility data should specify solvent systems (e.g., logP values in octanol/water) .
Q. What strategies validate mechanistic pathways in nitro-group reductions?
Isotopic labeling (¹⁵N NMR) tracks nitro-to-amine conversion. In situ IR spectroscopy detects intermediates (e.g., hydroxylamine). Kinetic studies under varying H₂ pressures and temperatures identify rate-limiting steps. Computational NBO analysis reveals charge distribution changes during reduction .
Methodological Tools
Q. Which software suites are recommended for crystallographic refinement of this compound?
SHELXTL (Bruker) and Olex2 integrate data processing, solution (SHELXD), and refinement (SHELXL). PLATON validates geometry, while Mercury visualizes packing diagrams. For twinned crystals, TwinRotMat or ROTAX algorithms improve refinement accuracy .
Q. How can researchers optimize reaction yields in large-scale syntheses?
DoE (Design of Experiments) methodologies screen variables (temperature, catalyst loading, solvent ratio). Continuous flow reactors enhance heat/mass transfer for exothermic nitrations. PAT (Process Analytical Technology) tools like ReactIR monitor real-time kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
